4-Butoxy-2,3-difluorophenol

Übersicht

Beschreibung

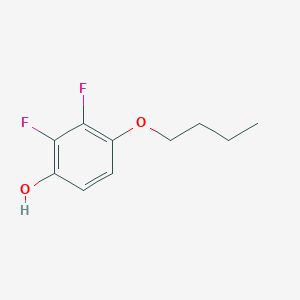

4-Butoxy-2,3-difluorophenol is an organic compound with the molecular formula C10H12F2O2 It is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2,3-difluorophenol typically involves the introduction of the butoxy group and fluorine atoms onto a phenol ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Butoxy-2,3-difluorophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atoms and butoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

4-Butoxy-2,3-difluorophenol is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenolic ring. Its molecular formula is , which contributes to its unique chemical properties, including increased lipophilicity and altered reactivity compared to similar compounds.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is particularly useful in the Suzuki–Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds under mild conditions. This reaction allows for the introduction of various functional groups into organic molecules, making it valuable in synthesizing complex organic compounds .

Biological Studies

The compound has demonstrated potential in biological research, particularly in studying enzyme interactions and metabolic pathways. Notably, it has shown cytotoxic effects on various cancer cell lines, including glioblastoma cells, which suggests its potential as an anticancer agent . Its ability to permeate the blood-brain barrier enhances its relevance in neuropharmacology.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials with tailored properties. It may also play a role in developing liquid crystal materials due to its unique molecular structure .

Biochemical Properties

The compound interacts with various enzymes such as CYP1A2 and CYP2D6, influencing metabolic pathways that are crucial for drug metabolism and efficacy. This interaction underscores its importance in pharmacokinetics and toxicology studies.

Pharmacological Insights

Research indicates that this compound exhibits high gastrointestinal absorption and can influence biochemical pathways related to drug metabolism. Its role as an organoboron reagent in Suzuki–Miyaura coupling further emphasizes its utility in synthetic organic chemistry .

Case Study 1: Anticancer Activity

In vitro studies have highlighted the cytotoxic effects of this compound on glioblastoma cells. The compound's mechanism involves inducing apoptosis through the modulation of specific signaling pathways related to cell survival and proliferation .

| Study Focus | Findings |

|---|---|

| Cell Line Studied | Glioblastoma |

| Mechanism | Induction of apoptosis |

| Implications | Potential use as an anticancer agent |

Case Study 2: Organic Synthesis

A study demonstrated the efficacy of this compound as a reagent in the Suzuki–Miyaura coupling reaction. The reaction conditions were optimized to achieve high yields while maintaining functional group tolerance, showcasing the compound's versatility in synthetic applications .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki–Miyaura | Mild conditions | High yield of products |

| Functional Group Tolerance | Excellent | Versatile applications |

Wirkmechanismus

The mechanism by which 4-Butoxy-2,3-difluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions, while the fluorine atoms can influence the compound’s reactivity and stability. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

- 4-Butoxyphenol

- 2,3-Difluorophenol

- 4-Methoxy-2,3-difluorophenol

Comparison: 4-Butoxy-2,3-difluorophenol is unique due to the combination of the butoxy group and two fluorine atoms on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, compared to similar compounds. For instance, 4-Butoxyphenol lacks the fluorine atoms, which significantly affects its chemical behavior and applications.

Biologische Aktivität

4-Butoxy-2,3-difluorophenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.

- Molecular Formula : C10H12F2O2

- Molecular Weight : 202.20 g/mol

- CAS Number : 136239-68-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and may influence the compound's binding affinity to biological macromolecules.

Target Enzymes

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, including:

- Hexokinase : Involved in glucose metabolism, where inhibition can affect cancer cell growth.

- Sirtuins : A family of proteins that regulate cellular processes including aging and inflammation.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Study on Glioblastoma Cells : This compound was shown to inhibit glycolysis in glioblastoma cells, similar to other fluorinated compounds like 2-deoxy-D-glucose (2-DG), suggesting a potential application in cancer therapy .

Pharmacological Profiles

A comprehensive analysis of the pharmacokinetics and pharmacodynamics of this compound reveals:

- Bioavailability : Enhanced stability due to fluorination may lead to improved bioavailability compared to non-fluorinated analogs.

- Toxicity Profile : Classified as an irritant with potential respiratory effects upon exposure; safety data sheets recommend caution during handling .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

4-butoxy-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5,13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFTTYLLNVHBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598113 | |

| Record name | 4-Butoxy-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136239-68-4 | |

| Record name | 4-Butoxy-2,3-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136239-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.